molecular formula C18H20ClNO4S B2681970 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide CAS No. 339113-23-4

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide

Cat. No.: B2681970
CAS No.: 339113-23-4
M. Wt: 381.87
InChI Key: CRELAKYOFRUKTN-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is a complex organic compound characterized by its molecular formula C18H20ClNO4S. This compound features a chlorophenyl group, a trimethoxybenzene ring, and a carboxamide functional group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide typically involves multiple steps, starting with the preparation of the trimethoxybenzene core This can be achieved through the methylation of phenol derivatives under controlled conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic properties. It may be used in the development of treatments for various diseases, including those related to inflammation and oxidative stress.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2-[(4-Methoxyphenyl)sulfanyl]ethyl)-3,4,5-trimethoxybenzenecarboxamide

  • N-(2-[(4-Bromophenyl)sulfanyl]ethyl)-3,4,5-trimethoxybenzenecarboxamide

  • N-(2-[(4-Nitrophenyl)sulfanyl]ethyl)-3,4,5-trimethoxybenzenecarboxamide

Uniqueness: N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide stands out due to its chlorophenyl group, which imparts unique chemical and biological properties compared to its analogs. This chlorophenyl group can influence the compound's reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-22-15-10-12(11-16(23-2)17(15)24-3)18(21)20-8-9-25-14-6-4-13(19)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRELAKYOFRUKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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